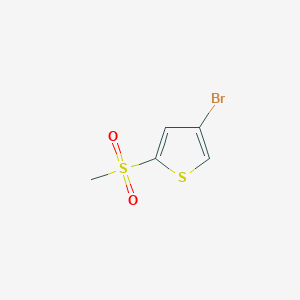
4-Bromo-2-(methylsulfonyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(methylsulfonyl)thiophene is an organosulfur compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of both bromine and methanesulfonyl groups in this compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
4-Bromo-2-(methylsulfonyl)thiophene can be synthesized through various methods. One common approach involves the bromination of 2-methanesulfonyl-thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature and yields the desired product with high selectivity .
Industrial Production Methods
In an industrial setting, the production of 4-bromo-2-methanesulfonyl-thiophene may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis .
化学反応の分析
Types of Reactions
4-Bromo-2-(methylsulfonyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The methanesulfonyl group can be oxidized to sulfone or reduced to sulfide under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Thiophene derivatives with various functional groups replacing the bromine atom.
Coupling Products: Biaryl compounds or other complex organic molecules.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
科学的研究の応用
4-Bromo-2-(methylsulfonyl)thiophene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
作用機序
The mechanism of action of 4-bromo-2-methanesulfonyl-thiophene depends on its specific application. In coupling reactions, the bromine atom undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product. The methanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity and stability of the compound .
類似化合物との比較
Similar Compounds
- 2-Bromo-3-methanesulfonyl-thiophene
- 4-Chloro-2-methanesulfonyl-thiophene
- 4-Bromo-2-methylsulfonyl-thiophene
Uniqueness
4-Bromo-2-(methylsulfonyl)thiophene is unique due to the specific positioning of the bromine and methanesulfonyl groups, which confer distinct reactivity patterns and synthetic utility. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
特性
分子式 |
C5H5BrO2S2 |
|---|---|
分子量 |
241.1 g/mol |
IUPAC名 |
4-bromo-2-methylsulfonylthiophene |
InChI |
InChI=1S/C5H5BrO2S2/c1-10(7,8)5-2-4(6)3-9-5/h2-3H,1H3 |
InChIキー |
NZAQAICYRXULHQ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC(=CS1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


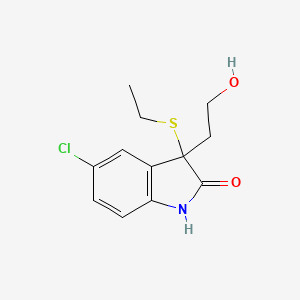
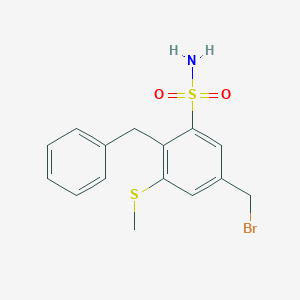
![8-Hydroxy-6-methylimidazo[1,2-a]pyrazine](/img/structure/B8580745.png)
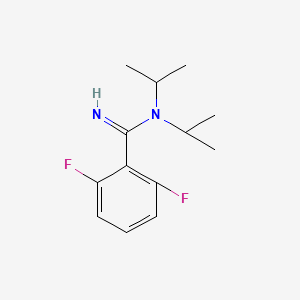
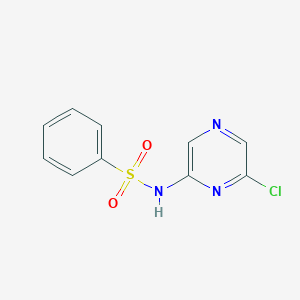
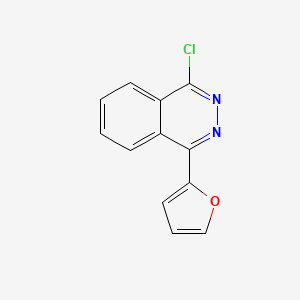
![tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B8580777.png)
![3-(6-Bromopyridin-2-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B8580796.png)
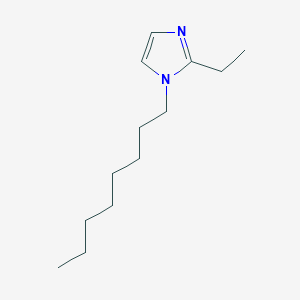
![5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B8580815.png)
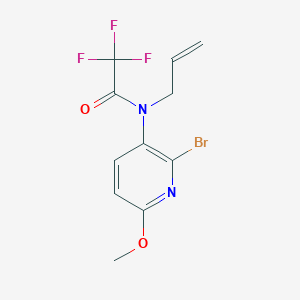
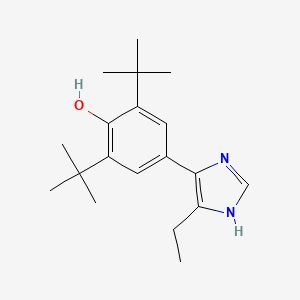
![Methyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylate](/img/structure/B8580836.png)
![[2-(Dioctadecylamino)-2-oxoethoxy]acetic acid](/img/structure/B8580837.png)
